molecular formula C12H7F4N B596659 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine CAS No. 180606-19-3

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B596659
CAS No.: 180606-19-3
M. Wt: 241.189
InChI Key: YMZGTITUODKSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is a versatile fluorinated heterocyclic building block designed for advanced research and development in agrochemicals and pharmaceuticals. Its molecular structure, featuring a pyridine ring substituted with a fluorine atom and a 3-(trifluoromethyl)phenyl group, is engineered to enhance the physicochemical properties of lead compounds, particularly by improving metabolic stability, lipophilicity, and bioavailability . In agrochemical research , this scaffold serves as a key intermediate in the discovery of novel pesticides. Structural analogs, such as 2-phenylpyridine derivatives containing trifluoromethyl groups, have demonstrated excellent insecticidal activity against pests like Mythimna separata . The strategic incorporation of fluorine and the trifluoromethyl group is a established method for optimizing potency and overcoming resistance in crop protection agents . For pharmaceutical research , the compound's fluorinated heterocyclic core is highly valuable in medicinal chemistry. The fusion of a pyridine ring with fluorine substituents is a common motif in drug discovery, known to fine-tune pKa, increase membrane permeability, and improve the overall pharmacokinetic profile of therapeutic candidates . This makes it a crucial scaffold for synthesizing potential new molecular entities. Research Value: The primary value of this compound lies in its use as a synthetic intermediate for scaffold hopping and structure-activity relationship (SAR) studies. It enables researchers to develop patentable structures with tailored biological activities . Its susceptibility to nucleophilic substitution and cross-coupling reactions makes it a versatile precursor for creating a wide array of functionalized pyridine derivatives . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGTITUODKSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744678
Record name 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-19-3
Record name 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS 180606-19-3), a critical fluorinated heterocyclic building block. In modern drug discovery, this scaffold serves as a "privileged structure," offering a strategic balance between lipophilicity, metabolic stability, and reactive handles for further diversification.

The presence of the fluorine atom at the C2 position of the pyridine ring renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (


), making it an ideal intermediate for synthesizing complex kinase inhibitors and GPCR ligands. Concurrently, the 3-trifluoromethylphenyl moiety imparts significant metabolic resistance against oxidative metabolism (CYP450), a key parameter in optimizing ADME profiles.

Chemical Identity & Properties

The following data establishes the baseline identity for verification and quality control.

PropertySpecification
Chemical Name 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine
CAS Number 180606-19-3
Molecular Formula

Molecular Weight 241.19 g/mol
Physical State White to off-white solid (typical)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES FC1=NC(C2=CC=CC(C(F)(F)F)=C2)=CC=C1
Key Functional Groups 2-Fluoropyridine (electrophilic), Trifluoromethyl (lipophilic)

Synthetic Pathway & Mechanism[1][2]

The most robust and scalable route to CAS 180606-19-3 is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over direct fluorination due to its high regioselectivity and tolerance of the trifluoromethyl group.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

  • Fragment A (Electrophile): 2-Bromo-6-fluoropyridine (CAS 144100-07-2). The bromine at C6 is significantly more reactive toward oxidative addition than the fluorine at C2, ensuring regioselectivity.

  • Fragment B (Nucleophile): 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-03-6).

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the critical oxidative addition step where the catalyst discriminates between the C-Br and C-F bonds.

SuzukiCycle Cat Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Pd-Br Species) Cat->OxAdd + Reactant 1 Reactant1 2-Bromo-6-fluoropyridine (Electrophile) Reactant1->OxAdd TransMet Transmetallation OxAdd->TransMet Reactant2 3-(CF3)phenylboronic acid (Nucleophile) Base Base Activation (Boronate Formation) Reactant2->Base Base->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product Product: 2-Fluoro-6-(3-(CF3)phenyl)pyridine RedElim->Product

Caption: Figure 1. Catalytic cycle for the regioselective synthesis of CAS 180606-19-3 via Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is designed to be self-validating . The use of 2-bromo-6-fluoropyridine ensures that if the reaction proceeds, the product must be the 6-aryl derivative, as the C-F bond is inert to Pd(0) under these conditions.

Reagents & Stoichiometry[1][3]
  • 2-Bromo-6-fluoropyridine: 1.0 equiv (e.g., 1.76 g, 10 mmol)

  • 3-(Trifluoromethyl)phenylboronic acid: 1.1 equiv (2.09 g, 11 mmol)

  • Catalyst:

    
    : 0.05 equiv (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution): 3.0 equiv
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Why: Oxygen poisons the Pd(0) species, halting the cycle.
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Checkpoint: The starting bromide should disappear. A new spot (higher

      
      ) corresponds to the product.
      
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Note: The product is non-polar. It will elute early.

Analytical Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic pattern of the 3-substituted phenyl ring (singlet, doublet, triplet, doublet) and the pyridine protons. The fluorine coupling will split pyridine signals.
  • 
     NMR:  Two distinct signals.
    
    • 
       ppm (
      
      
      
      group).
    • 
       ppm (Pyridine F, doublet).
      

Applications in Drug Discovery

This compound is rarely the final drug; it is a scaffold . Its utility lies in its dual reactivity profile.[1]

Bioisosterism & Pharmacokinetics[1]
  • Metabolic Blocking: The

    
     group at the meta-position of the phenyl ring blocks metabolic hydroxylation, extending the half-life (
    
    
    
    ) of the molecule.
  • Lipophilicity: Increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
Downstream Functionalization ( )

The 2-fluoro position is highly activated by the pyridine nitrogen. It serves as a leaving group for nucleophiles (amines, alkoxides), allowing the rapid generation of libraries.

SnArWorkflow cluster_conditions Reaction Conditions Start CAS 180606-19-3 (Scaffold) Cond1 Primary Amines (DMSO, 100°C) Start->Cond1 S_NAr Cond2 Alkoxides (THF, 0°C) Start->Cond2 S_NAr Library Library Generation (Kinase Inhibitors) Cond1->Library Cond2->Library

Caption: Figure 2. Workflow for diversifying the scaffold via Nucleophilic Aromatic Substitution (


).

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Fluorinated pyridines can be hygroscopic.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Authoritative grounding for the synthetic protocol).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

2-Fluoro-6-arylpyridine scaffold analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-Fluoro-6-arylpyridine Scaffold: Synthesis, Properties, and Application in Drug Discovery

Abstract

The 2-fluoro-6-arylpyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, combining the advantageous properties of a pyridine core with the unique modulatory effects of fluorine. This guide provides a comprehensive analysis for researchers and drug development professionals, detailing the synthesis, key physicochemical properties, and structure-activity relationship (SAR) landscape of this valuable scaffold. We will explore the strategic rationale behind its use, provide validated synthetic protocols, and examine its application in developing targeted therapeutics.

The Strategic Value of the 2-Fluoro-6-arylpyridine Core

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the solubility of parent compounds.[1][2][3] When combined with a fluorine atom, particularly at the 2-position, the scaffold's therapeutic potential is significantly enhanced.

The Role of the Pyridine Nucleus

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated under physiological conditions, which often improves aqueous solubility and allows for specific interactions with biological targets.[2] This heterocycle is a common feature in molecules targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4]

The Impact of C2-Fluorination

The incorporation of fluorine into drug candidates is a widely used strategy to optimize physicochemical and pharmacokinetic properties.[5][6] A fluorine atom at the 2-position of the pyridine ring exerts several powerful effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[7][8] Placing fluorine at a metabolically vulnerable position can significantly increase a drug's half-life and oral bioavailability.[9]

  • Modulation of Basicity (pKa): As a highly electronegative atom, fluorine withdraws electron density from the pyridine ring, lowering the pKa of the ring nitrogen. This fine-tuning of basicity can be critical for optimizing cell permeability and avoiding off-target interactions, such as hERG channel binding.[7]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, potentially increasing the potency of the drug molecule.[7][10] It can also serve as a bioisostere for a hydroxyl group, acting as a hydrogen bond acceptor.[6]

The combination of these features makes the 2-fluoro-6-arylpyridine scaffold a highly attractive starting point for designing novel therapeutics with improved drug-like properties.

G cluster_scaffold 2-Fluoro-6-arylpyridine Scaffold cluster_properties Resulting Physicochemical Properties Scaffold Key Structural Features Pyridine Pyridine Core (Solubility, H-bonding) Scaffold->Pyridine Fluorine C2-Fluorine (Metabolic Stability, pKa Tuning) Scaffold->Fluorine Aryl C6-Aryl Group (Target Binding, SAR Point) Scaffold->Aryl Properties Enhanced Drug-like Properties Pyridine->Properties Synergy Fluorine->Properties Aryl->Properties PK Improved Pharmacokinetics (PK) Properties->PK PD Modulated Pharmacodynamics (PD) Properties->PD Selectivity Increased Target Selectivity Properties->Selectivity

Caption: Logical relationship between the scaffold's components and its enhanced properties.

Synthetic Access to the Scaffold: The Suzuki-Miyaura Cross-Coupling

A robust and versatile method for constructing the 2-fluoro-6-arylpyridine scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves the coupling of a pyridine electrophile with an arylboronic acid or ester. A notable advance in this area is the use of pyridine-2-sulfonyl fluoride (PyFluor) as a highly effective electrophilic partner.[11][12] This method offers a reliable route to a wide range of heteroatom-rich biaryls, which are crucial in drug discovery.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for the synthesis of 2-fluoro-6-arylpyridines via this method.

G start Reactant Preparation reactants 1. 2-Fluoropyridine precursor (e.g., PyFluor or 2-bromo-6-fluoropyridine) 2. Arylboronic acid/ester start->reactants reaction Reaction Setup reactants->reaction catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction base Base (e.g., Na3PO4 or K3PO4) base->reaction solvent Solvent (e.g., Dioxane) solvent->reaction heating Heat under inert atmosphere (65-100 °C) reaction->heating workup Workup & Purification heating->workup extraction Aqueous Workup & Extraction workup->extraction purification Column Chromatography extraction->purification product Final Product 2-Fluoro-6-arylpyridine purification->product

Caption: General workflow for Suzuki-Miyaura synthesis of 2-fluoro-6-arylpyridines.

Detailed Laboratory Protocol

This protocol is adapted from established methodologies for the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with arylboronic acids.[11]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.1 eq)

  • Sodium Phosphate (Na₃PO₄) (3.0 eq)

  • Dioxane (Anhydrous)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add Pyridine-2-sulfonyl fluoride, the corresponding arylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield the desired 2-fluoro-6-arylpyridine.

Summary of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions used.

ParameterConditionNotesSource
Catalyst Pd(dppf)Cl₂Commonly effective for this transformation.[11][12]
Base Na₃PO₄ or K₃PO₄Phosphate bases are generally optimal.[11]
Solvent DioxaneAnhydrous conditions are preferred.[11]
Temperature 65 - 100 °CHigher temperatures may be needed for less reactive boronic acids.[11][12]
Water Content Can be tolerantSome reactions benefit from the presence of a small amount of water.[11]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds based on the 2-fluoro-6-arylpyridine scaffold. Modifications at several positions can profoundly impact biological activity, selectivity, and pharmacokinetic properties.

Caption: Key points for SAR exploration on the 2-fluoro-6-arylpyridine scaffold.

The C6-Aryl Moiety (R1)

This is the primary vector for exploring interactions with the target protein.

  • Substitution Pattern: The nature and position of substituents on the aryl ring are critical. Electron-withdrawing groups (e.g., halogens, nitriles) and electron-donating groups (e.g., methoxy) can alter the electronic properties and dictate interactions within specific sub-pockets of a binding site.[13]

  • Steric Bulk: The size of the aryl group and its substituents can influence selectivity. Bulky groups may prevent binding to smaller, related off-targets.

  • Heteroaryl Rings: Replacing the phenyl ring with other heterocycles (e.g., pyrazole, isoxazole) can introduce new hydrogen bond donors or acceptors, dramatically altering the binding mode and potency.

The Pyridine Core (R2)

While the 2-fluoro and 6-aryl positions are defining, other positions on the pyridine ring can be modified.

  • Positions 3, 4, and 5: Introducing small substituents like methyl or amino groups can probe for additional interactions or block unwanted metabolism. However, substitutions can also introduce steric clashes. For instance, in one study on PIKfyve inhibitors, substitution at the 2-position of a 3-pyridinyl ring (analogous to modifying the core) was generally detrimental to activity.[14]

SAR Summary Table
Modification SiteType of ModificationPotential Impact
C6-Aryl Ring Introduction of halogens (F, Cl)Generally well-tolerated; can improve potency and metabolic stability.[13][14]
Introduction of alkoxy groupsCan probe specific pockets; may impact metabolic stability.[14]
Varying substitution pattern (ortho, meta, para)Critically affects binding orientation and potency.[13]
Replacement with heteroaryl ringsIntroduces new H-bonding possibilities; can significantly alter selectivity.
Pyridine Core Substitution at C3, C4, or C5Can provide additional interactions but also risks steric hindrance.[14][15]

Therapeutic Applications and Future Outlook

The 2-fluoro-6-arylpyridine scaffold is prevalent in the development of various therapeutic agents, most notably protein kinase inhibitors . The scaffold's geometry is well-suited to fit into the ATP-binding pocket of many kinases, with the pyridine nitrogen often forming a key hydrogen bond with the hinge region.

Derivatives have shown promise as:

  • Dual PIKfyve/PIP4K2C Inhibitors: These have potential applications as broad-spectrum antiviral agents.[14]

  • Anticancer Agents: The pyridine scaffold is a common feature in numerous small molecules designed to inhibit cancer cell proliferation.[4]

  • Anti-inflammatory Agents: Pyridine derivatives are found in several NSAIDs and other anti-inflammatory drugs.[1]

The continued exploration of this scaffold, aided by advances in synthetic chemistry like late-stage fluorination, will undoubtedly lead to the discovery of new drug candidates. The ability to systematically tune the scaffold's properties makes it a powerful tool for addressing challenges in potency, selectivity, and pharmacokinetics in modern drug discovery programs.[9]

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(35), 22881-22885. [Link]

  • Casteele, E. V., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(18), 5821. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Azevedo, C. M., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 8(11), 2275-2287. [Link]

  • Patel, D. R., et al. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Prakash, G. K. S., & Singh, R. P. (2013). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 10(9), 794-803. [Link]

  • S. D. Z. L. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 983. [Link]

  • Wang, X., et al. (2013). Preparation method of fluoropyridine compounds.
  • Sharma, R., & Sharma, C. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 16(5), 1-8. [Link]

  • Wikipedia contributors. (2024). Biological aspects of fluorine. Wikipedia. [Link]

  • Pérez-Alonso, M. I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • A. (2024). Structure Activity Relationship Of Drugs. LinkedIn. [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(45), 29115-29134. [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 656. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. International Journal of Research in Pharmaceutical Sciences and Technology, 6(2). [Link]

Sources

Technical Guide: Sourcing and Validating 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS: 180606-19-3). It moves beyond a simple supplier list to establish a framework for procurement, validation, and chemical utilization in drug discovery.

Executive Summary & Chemical Identity

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is a high-value biaryl scaffold utilized primarily in medicinal chemistry and agrochemical discovery. Its structural significance lies in the orthogonal reactivity of its substituents:

  • 2-Fluoro Group: A labile handle for Nucleophilic Aromatic Substitution (

    
    ), allowing the rapid introduction of amines, ethers, or thiols.
    
  • 3-Trifluoromethylphenyl Group: A lipophilic, metabolically stable moiety that enhances blood-brain barrier (BBB) penetration and potency.

This guide provides the technical due diligence required to source, validate, and utilize this intermediate effectively.

Chemical Specifications
PropertySpecification
IUPAC Name 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
CAS Number 180606-19-3
Molecular Formula

Molecular Weight 241.19 g/mol
Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in water

Synthesis & Manufacturing Logic

Understanding the synthesis is critical for identifying potential impurities in supplier batches. The industrial standard for this scaffold is a chemoselective Suzuki-Miyaura Cross-Coupling .

The Chemoselectivity Challenge

The synthesis relies on the reactivity difference between the C-Cl (or C-Br) bond and the C-F bond.

  • Reaction: 2-Fluoro-6-chloropyridine + 3-(Trifluoromethyl)phenylboronic acid.

  • Mechanism: Palladium (0) undergoes oxidative addition preferentially at the C-Cl bond due to the weaker bond dissociation energy compared to C-F.

  • Critical Control Point: If the reaction temperature is too high or the catalyst too active, oxidative addition can occur at the C-F bond, leading to the bis-arylated impurity (2,6-bis(3-(trifluoromethyl)phenyl)pyridine).

Synthesis Workflow (DOT Visualization)

SynthesisPath SM1 2-Fluoro-6-chloropyridine (Electrophile) Rxn Suzuki Coupling (Na2CO3, Dioxane/H2O) SM1->Rxn SM2 3-(CF3)phenylboronic acid (Nucleophile) SM2->Rxn Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Rxn Prod Target Molecule (CAS 180606-19-3) Rxn->Prod Major Pathway (C-Cl Activation) Imp Impurity: Bis-arylated (Over-reaction) Rxn->Imp Minor Pathway (C-F Activation)

Figure 1: Chemoselective synthesis pathway highlighting the critical origin of potential impurities.

Supplier Landscape & Procurement Strategy

Suppliers for this CAS are divided into Catalogue Aggregators (Resellers) and Origin Manufacturers (CROs/CMOs).

Tier 1: Research Scale (mg to 10g)

Use these for initial biological screening or method development.

  • BLD Pharm: (Catalog #BD252632) Reliable stock for small quantities; often the primary source for aggregators.

  • ChemScene / MedChemExpress: Good for rapid delivery in the US/EU; typically repackaged from Asian CROs.

  • Combi-Blocks: High reliability; often synthesizes in-house, ensuring better batch consistency.

Tier 2: Process Scale (100g to kg)

For scale-up, move to direct manufacturers to avoid markup and ensure batch traceability.

  • Huimeng Bio-tech: Specializes in fluorinated pyridines and agrochemical intermediates.

  • Enamine: While known for building blocks, they have a robust custom synthesis division for biaryl scaffolds.

  • WuXi AppTec / PharmBlock: Premium pricing but guarantees extensive CoA and impurity profiling (essential for GMP precursors).

Procurement Checklist

When ordering >10g, request a Certificate of Analysis (CoA) that explicitly reports:

  • Purity via HPLC: Must be >97% (Area %).

  • Pd Content: Critical if used in late-stage synthesis (limit <20 ppm).

  • H-NMR: To confirm the absence of the boronic acid starting material.

Quality Control (QC) & Validation Protocols

Do not rely solely on the supplier's CoA. The following self-validating protocols ensure the material is fit for purpose.

Protocol A: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

  • Pass Criteria: Single major peak >97%. Note: The boronic acid precursor often elutes early (polar); the bis-aryl impurity elutes late (very lipophilic).

Protocol B: Diagnostic NMR Validation

The


-NMR spectrum is distinct due to the coupling patterns.
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       ~7.0 - 8.0 ppm:  Look for the specific splitting of the pyridine protons. The proton at C3 (adjacent to Fluorine) will show a characteristic doublet of doublets (dd)  due to coupling with the Fluorine atom (
      
      
      
      ) and the C4 proton.
    • 
       ~7.6 - 8.2 ppm:  The phenyl ring protons. The proton ortho to the 
      
      
      
      group and the pyridine connection will be deshielded.
  • Impurity Flag: If you see a broad singlet around

    
     5.0-6.0 ppm, it indicates unreacted boronic acid (
    
    
    
    ).
QC Decision Tree (DOT Visualization)

QCDecision Sample Incoming Sample (CAS 180606-19-3) HPLC HPLC Analysis (Gradient 5-95% ACN) Sample->HPLC PurityCheck Purity > 97%? HPLC->PurityCheck NMR 1H-NMR Analysis (CDCl3) PurityCheck->NMR Yes Reject QUARANTINE / REJECT PurityCheck->Reject No (<90%) Recrystal Recrystallize (Hexane/EtOAc) PurityCheck->Recrystal No (90-97%) StructureCheck F-H Coupling Visible? No Boronic Acid? NMR->StructureCheck Approve RELEASE FOR USE StructureCheck->Approve Yes StructureCheck->Reject No Recrystal->HPLC

Figure 2: Quality Control workflow ensuring material integrity before introduction into the synthesis pipeline.

References

  • Chemical Identity & Catalogue Data: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS 180606-19-3). BLD Pharm Product Record. Link

  • Synthesis Methodology (Suzuki Coupling of 2-Fluoro-6-chloropyridine): A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Journal of the American Chemical Society.[1][2] Link

  • Medicinal Chemistry Context (Biaryl Pyridines): Pyridine: the scaffolds with significant clinical diversity. Hussain, et al. (2022). RSC Advances. Link

  • Agrochemical Applications (Trifluoromethylpyridines): Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Liu, et al. (2022).[2] Journal of Agricultural and Food Chemistry. Link

Sources

Methodological & Application

Synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine via Suzuki-Miyaura Coupling

Introduction

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated pyridine derivatives are of particular interest due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed protocol and scientific rationale for the synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine, a valuable building block, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering high functional group tolerance and excellent yields.[3][4]

This guide is designed for researchers and scientists in drug development and organic synthesis. It moves beyond a simple recitation of steps to explain the underlying principles of the reaction mechanism and the causal logic behind the selection of specific reagents and conditions, ensuring a reproducible and well-understood synthetic procedure.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halogen bond (in this case, the C-Br bond of 2-fluoro-6-bromopyridine). This is often the rate-determining step of the reaction.[3] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) halide intermediate.[6] The reactivity of the halide partner typically follows the trend I > Br > OTf >> Cl.[7]

  • Transmetalation : This step involves the transfer of the organic moiety (the 3-(trifluoromethyl)phenyl group) from the organoboron species to the Pd(II) complex.[1] This process is critically dependent on the presence of a base. The base activates the boronic acid by converting it into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center, displacing the halide.[4][8][9]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the desired biaryl product.[5] The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[10]

The Critical Role of the Base

The base is essential for the reaction to proceed. Its primary function is to activate the boronic acid, forming a more reactive organoborate species that facilitates the transmetalation step.[9][11] Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly affect reaction rates and yields and must be compatible with the functional groups present on the substrates.[4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 [Ar²B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² boronic_acid Ar²B(OH)₂ ate_complex [Ar²B(OH)₃]⁻ boronic_acid->ate_complex Base (e.g., OH⁻) ate_complex->transmetalation

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol details the synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine from 2-fluoro-6-bromopyridine and 3-(trifluoromethyl)phenylboronic acid.

Materials and Equipment
  • Reagents :

    • 2-Fluoro-6-bromopyridine

    • 3-(Trifluoromethyl)phenylboronic acid[7]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane, anhydrous

    • Deionized Water

  • Solvents for Workup & Purification :

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexanes

    • Silica gel for column chromatography

  • Equipment :

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel) and developing chamber

Reaction Parameters
Reagent/ComponentMolar Eq.MolMass / VolumePurpose
2-Fluoro-6-bromopyridine1.0x mmoly gAryl Halide
3-(Trifluoromethyl)phenylboronic acid1.21.2x mmol1.2y gOrganoboron Partner
Pd(PPh₃)₄0.03 (3 mol%)0.03x mmol0.03y gCatalyst
K₂CO₃2.52.5x mmol2.5y gBase
1,4-Dioxane--z mLSolvent
Water--z/4 mLCo-solvent

Note: The exact quantities (x, y, z) should be calculated based on the desired scale of the reaction.

Step-by-Step Procedure

1. Reaction Setup and Degassing:

  • Place the 2-fluoro-6-bromopyridine (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

  • Separately, degas the 1,4-dioxane and water by bubbling the inert gas through them for at least 20-30 minutes. This removes dissolved oxygen.

2. Reagent Addition:

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction flask via syringe.

  • Stir the mixture for 5 minutes to form a suspension.

  • Quickly add the tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask. The mixture may change color upon addition of the catalyst.

3. Reaction Execution:

  • Heat the reaction mixture to 85-90 °C using an oil bath or heating mantle.

  • Maintain vigorous stirring under the inert atmosphere for 4-12 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica.

  • Use a mobile phase such as 10-20% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials. The disappearance of the limiting reagent (2-fluoro-6-bromopyridine) indicates the reaction is complete.

5. Workup and Extraction:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.[14]

  • Use a gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 15% ethyl acetate in hexanes).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-fluoro-6-(3-(trifluoromethyl)phenyl)pyridine as a solid or oil.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Combine Solids (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill x3) A->B D 4. Add Solvents B->D C 3. Degas Solvents (Dioxane/Water) C->D E 5. Add Pd(0) Catalyst D->E F 6. Heat & Stir (85-90°C, 4-12h) E->F G 7. Monitor by TLC F->G H 8. Cool & Quench (Add EtOAc/Water) G->H I 9. Extraction & Wash H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product K->L

Diagram 2: Experimental Workflow for Synthesis.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Complex aromatic multiplets consistent with the disubstituted pyridine and trisubstituted benzene rings.
¹⁹F NMR Two distinct signals are expected: one for the fluorine on the pyridine ring and a singlet for the -CF₃ group. The trifluoromethyl group typically appears around -63 ppm.[15][16]
¹³C NMR Signals corresponding to all carbon atoms in the molecule, with characteristic C-F couplings.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₂H₇F₄N.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Palladium compounds can be toxic and are irritants. Avoid inhalation and skin contact.

  • Organohalides and boronic acids can be irritating.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Vertex AI Search Result[8]: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at:

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling.
  • Aakash Institute. suzuki coupling reaction in chemistry.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Springer Nature Experiments. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Supporting Information.
  • Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • The Royal Society of Chemistry. Supporting Information for.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

Sources

Scalable synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scalable Synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (Target Molecule). While direct fluorination of pyridines is often plagued by poor regioselectivity and harsh conditions, this protocol utilizes a chemoselective Suzuki-Miyaura cross-coupling strategy. By exploiting the significant reactivity differential between C-Br and C-F bonds, we achieve exclusive C6-arylation while preserving the C2-fluorine motif essential for metabolic stability and pharmacodynamic potency.

Key Advantages of this Protocol:

  • Scalability: Avoids cryogenic lithiation and hazardous fluorinating agents (e.g., HF, DAST).

  • Selectivity: >98% Regioselectivity for the mono-arylated product.

  • Purification: Designed for crystallization-based isolation, minimizing chromatographic costs.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the oxidative addition rates of palladium(0) species into carbon-halogen bonds. The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than that of C-F (~115 kcal/mol). Consequently, Pd(0) inserts rapidly into the C-Br bond of 2-bromo-6-fluoropyridine , leaving the C-F bond intact.

Reaction Scheme:

ReactionScheme SM1 2-Bromo-6-fluoropyridine (Electrophile) Inter Oxidative Addition Complex SM1->Inter Fast (C-Br) SM2 3-(Trifluoromethyl)phenylboronic acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(dppf)Cl2 Na2CO3 Cat->Inter Catalysis Prod 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (Target) Inter->Prod Reductive Elimination

Figure 1: Chemoselective Suzuki-Miyaura coupling strategy exploiting the reactivity difference between Bromine and Fluorine.

Experimental Protocol

Scale: 100 g Input (Scalable to kg) Reaction Time: 4–6 Hours Expected Yield: 85–92%

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Bromo-6-fluoropyridine 1.0Limiting ReagentPurity >98%
3-(CF3)phenylboronic acid 1.1NucleophileMinimal anhydride content
Pd(dppf)Cl₂·CH₂Cl₂ 0.01 (1 mol%)CatalystRobust, air-stable
Sodium Carbonate (Na₂CO₃) 2.0Base2M Aqueous Solution
Toluene / Ethanol 4:1 v/vSolventDegassed
Step-by-Step Procedure

Step 1: Inertion and Charging [1]

  • Equip a 2L jacketed reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

  • Purge the vessel with Nitrogen (N₂) for 15 minutes.

  • Charge 2-Bromo-6-fluoropyridine (100.0 g, 0.568 mol) and 3-(trifluoromethyl)phenylboronic acid (118.7 g, 0.625 mol).

  • Add Toluene (800 mL) and Ethanol (200 mL). Agitate at 200 RPM until solids are dispersed.

Step 2: Catalyst Activation 5. Add Pd(dppf)Cl₂·CH₂Cl₂ (4.6 g, 5.6 mmol). The solution will turn orange/red. 6. Critical: Sparge the mixture with subsurface N₂ for 20 minutes to remove dissolved Oxygen (prevents homocoupling and catalyst deactivation).

Step 3: Reaction Initiation 7. Add degassed 2M Na₂CO₃ aqueous solution (568 mL) via addition funnel over 10 minutes. 8. Heat the biphasic mixture to 85°C (internal temperature) . 9. Increase agitation to 400 RPM to ensure efficient mass transfer between the organic and aqueous phases.

Step 4: Process Control (IPC) 10. Monitor by HPLC after 2 hours.

  • Target: < 1.0% remaining Aryl Bromide.[2]
  • Stop Criteria: If conversion stalls >95%, add 0.1 equiv boronic acid and stir for 1 hour.

Step 5: Workup & Scavenging 11. Cool reactor to 25°C. 12. Stop agitation and allow phases to separate (15 min). Drain the lower aqueous layer (waste). 13. Wash the organic layer with 5% L-Cysteine solution (or commercial scavenger like QuadraPure™ TU) at 50°C for 1 hour.

  • Why? This coordinates residual Palladium, preventing heavy metal contamination in the final product.
  • Wash with Brine (500 mL). Separate phases.

Purification & Isolation (Crystallization)

Chromatography is inefficient at this scale. We utilize a Solvent Switch Crystallization method.

Workflow Diagram:

ProcessFlow Rxn Reaction Mixture (Toluene/EtOH/Water) PhaseSep Phase Separation (Remove Aqueous) Rxn->PhaseSep Scavenge Pd Scavenging (L-Cysteine/Silica) PhaseSep->Scavenge Conc Concentration (Distill Toluene) Scavenge->Conc SolventSwitch Solvent Switch Add Heptane (Anti-solvent) Conc->SolventSwitch Replace Toluene Cooling Controlled Cooling (60°C -> 0°C) SolventSwitch->Cooling Nucleation Filter Filtration & Drying Cooling->Filter Isolate Solid

Figure 2: Downstream processing workflow emphasizing palladium removal and crystallization.

Detailed Crystallization Protocol:

  • Concentrate the scavenged organic layer under reduced pressure (45°C, 100 mbar) to roughly 300 mL volume.

  • Slowly add n-Heptane (600 mL) while maintaining temperature at 50°C.

  • Seed the solution with 100 mg of pure product (if available) to induce nucleation.

  • Ramp cool:

    • 50°C to 20°C over 2 hours.

    • 20°C to 0°C over 1 hour.

  • Hold at 0°C for 2 hours.

  • Filter the off-white solid. Wash with cold n-Heptane (100 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous N₂ sparging. Check reagents for sulfur/amine contaminants.
Homocoupling (Biaryl) Oxygen ingressReduce headspace in reactor; increase N₂ flow.
Protodeboronation Temperature too highLower reaction temp to 75°C; ensure base is not too concentrated.
High Pd Residue Poor scavengingIncrease L-Cysteine wash time or use activated charcoal filtration (Celite) while hot.

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, thermal decomposition (fire) can release Hydrogen Fluoride (HF). Use appropriate respiratory protection if dust is generated.

  • Palladium Waste: All solid waste (celite, filters) containing Pd must be segregated for heavy metal disposal/recovery.

  • Boronic Acids: Can be mild respiratory irritants. Handle in a fume hood.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211. (Demonstrates reactivity trends I > Br > Cl >> F). Link

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Reaction Mechanism and Conditions. Link

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol and Reagents. Link

  • Beaudry, C. M., et al. (2018). Regioselective Suzuki–Miyaura reactions of 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2391. Link

Sources

Troubleshooting & Optimization

Executive Summary: The "Privileged but Problematic" Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 2,6-Difluoropyridine

Subject: Optimization and Troubleshooting for Electron-Deficient Fluorinated Heterocycles Ticket ID: SUZ-26DFP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

2,6-Difluoropyridine is a high-value scaffold in medicinal chemistry due to its metabolic stability and lipophilicity modulation. However, it presents a "perfect storm" of synthetic challenges in Suzuki-Miyaura coupling:

  • Electronic Deactivation: The electron-withdrawing fluorine atoms make the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), often outcompeting the catalytic cycle.
    
  • Catalyst Poisoning: The pyridine nitrogen, though less basic due to the fluorines, can still coordinate to Palladium, arresting the cycle.

  • Protodeboronation: If the 2,6-difluoropyridine is the boronic acid partner, it is exceptionally unstable. If it is the halide partner, the required electron-rich ligands can sometimes promote homocoupling or dehalogenation.[1]

This guide provides a self-validating troubleshooting system to navigate these competing pathways.

Module 1: The "Engine" (Catalyst & Ligand Selection)

User Question: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening?

Technical Diagnosis: You are likely experiencing catalyst resting state inhibition . Standard ligands (like


 in Tetrakis) are not bulky enough to prevent the pyridine nitrogen from binding to the Pd(II) center after oxidative addition. Furthermore, if you are using traditional Pd(II) sources (like 

), the reduction to Pd(0) might be slow, allowing your boronic acid to decompose before it can react.

The Solution: Switch to Pre-formed Pd(0) with Bulky, Electron-Rich Ligands. You need a ligand that is electron-rich (to facilitate oxidative addition into the C-X bond) and bulky (to force reductive elimination and prevent N-coordination).

  • Gold Standard: XPhos Pd G4 (or G3).[2]

    • Why: The Buchwald G4 precatalysts generate the active L-Pd(0) species immediately upon exposure to base. This "burst" of active catalyst is crucial to consume the boronic acid before it protodeboronates.

  • Alternative: SPhos (for sterically hindered partners) or CataCXium A (for difficult oxidative additions).

Visual Workflow: Catalyst Failure vs. Success

CatalystLogic Start Low Conversion? CheckLigand Check Ligand Sterics Start->CheckLigand Standard Using PPh3 / dppf? CheckLigand->Standard Yes Inhibition N-Coordination (Catalyst Poisoning) Standard->Inhibition Cause Solution Switch to XPhos / RuPhos Inhibition->Solution Fix Mechanism Bulky Ligand prevents N-binding & speeds OA Solution->Mechanism Why?

Caption: Logic flow for diagnosing low conversion due to catalyst poisoning by the pyridine nitrogen.

Module 2: The "Environment" (Base & Side Reactions)

User Question: I am seeing a byproduct where one of the fluorines is replaced by a hydroxyl or alkoxide group. How do I stop this?

Technical Diagnosis: You are witnessing Nucleophilic Aromatic Substitution (


) . The 2,6-difluoro substitution pattern makes the pyridine ring extremely electron-deficient. Strong bases (like 

,

, or even

in hot DMF) will attack the C-F bond, displacing the fluoride.

The Solution: Base Modulation & Anhydrous Conditions. You must decouple the transmetallation requirement (which needs base) from the


 threshold.
  • Recommendation 1: Potassium Phosphate Tribasic (

    
    ) .[3]
    
    • Why: It provides sufficient basicity for the boron-to-palladium transfer but is less nucleophilic toward the aromatic ring than hydroxide or alkoxide bases.

  • Recommendation 2: Cesium Fluoride (

    
    ) in Anhydrous Solvents .
    
    • Why: If

      
       persists with aqueous bases, switch to anhydrous Toluene or Dioxane using 
      
      
      
      (2-3 equiv). Fluoride activates the boronic acid/ester without introducing a strong oxygen nucleophile that attacks the ring.

Data Comparison: Base Effects on Yield & Purity

Base SystemSolvent

Risk
Conversion RateRecommended For

/

DME /

HighModerateSimple aryls only

/

THF /

Critical HighAvoid with fluoropyridines

Dioxane /

Low High Standard Optimization

Toluene (Dry)NegligibleModerateHighly sensitive substrates

Module 3: The "Fuel" (Boron Species Management)

User Question: My boronic acid is disappearing from the LCMS, but the product isn't forming. I see the de-boronated arene.

Technical Diagnosis: This is Protodeboronation .[4] If you are coupling to a 2,6-difluoropyridyl boronic acid, this is the primary failure mode. The electron-withdrawing fluorines destabilize the C-B bond, facilitating hydrolysis.

The Solution: Controlled Release & Concentration Management.

  • Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates slowly release the active boronic acid under hydrolytic conditions, keeping the standing concentration low. This prevents the "flood" of boronic acid that rapidly decomposes.

  • Potassium Trifluoroborates (

    
    ):  These are more stable than free boronic acids and often work better for electron-deficient heterocycles.
    
  • Process Control: If you must use the free boronic acid, add it portion-wise (e.g., 1.5 equiv total, added in 3 batches every 30 mins) or use a syringe pump.

Module 4: Optimized Experimental Protocol

Protocol: Suzuki Coupling of 3-Bromo-2,6-difluoropyridine Note: This protocol uses the "Standard Optimization" derived from Buchwald/Hartwig methodologies.

Reagents:

  • Substrate: 3-Bromo-2,6-difluoropyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[5]

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

  • Base:

    
      (3.0 equiv, 0.5M aqueous solution or finely ground solid)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inerting: Charge a reaction vial with the halide, boronic acid, and XPhos Pd G4. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Checkpoint: Oxygen promotes homocoupling and phenol formation. Do not skip this.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the aqueous

    
     solution.
    
    • Ratio: Maintain a 4:1 or 10:1 Solvent:Water ratio to ensure solubility of organics while dissolving the base.

  • Reaction: Heat to 60°C - 80°C .

    • Note: Avoid reflux (100°C+) initially. Higher temperatures increase the rate of

      
       side reactions exponentially.
      
  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Add 1 mol% more catalyst.

    • If deboronated partner dominates: Add 0.5 equiv more boronic acid.

Module 5: Troubleshooting Decision Matrix

Troubleshooting Problem Identify Failure Mode Issue1 Starting Material Remains Problem->Issue1 Issue2 Defluorinated Byproduct Problem->Issue2 Issue3 Boronic Acid Gone, No Product Problem->Issue3 Diag1 Catalyst Inactive Issue1->Diag1 Diag2 SNAr Side Reaction Issue2->Diag2 Diag3 Protodeboronation Issue3->Diag3 Fix1 Switch to XPhos Pd G4 Increase Temp to 80°C Diag1->Fix1 Fix2 Switch to K3PO4 or CsF Lower Temp to 50°C Diag2->Fix2 Fix3 Use MIDA Boronate or Slow Addition Diag3->Fix3

Caption: Decision matrix for isolating failure modes in fluoropyridine couplings.

References

  • Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[6] Journal of the American Chemical Society, 2010.[6]

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

  • Sigma-Aldrich Technical Guides. "Buchwald Precatalysts User Guide."

Sources

Technical Support Center: Troubleshooting SNAr Reactions of Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in Nucleophilic Aromatic Substitution (SNAr) reactions involving fluoropyridines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to diagnose and resolve issues leading to low conversion, ensuring the success of your synthetic endeavors.

Understanding the Foundation: The SNAr Mechanism in Fluoropyridines

Nucleophilic aromatic substitution on fluoropyridines is a powerful tool in medicinal chemistry for forging carbon-heteroatom and carbon-carbon bonds.[1][2] The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the ring is subsequently restored by the elimination of the fluoride ion, which, despite the high strength of the C-F bond, acts as an excellent leaving group in this context.[1]

The electron-withdrawing nature of the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[3][4][5] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[4] Fluorine's high electronegativity further activates the ring for this initial nucleophilic attack, which is typically the rate-determining step.[1][6] Consequently, 2-fluoropyridines can react significantly faster than their 2-chloro counterparts; for instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[7][8]

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing the formation of side products. What are the most common side reactions and how can I mitigate them?

A1: Reaction at Other Positions:

If your fluoropyridine has other leaving groups, competitive substitution can occur. The relative reactivity generally follows F > Cl > Br > I in SNAr reactions where the addition of the nucleophile is the rate-determining step. [3]

  • Solution: Careful control of reaction temperature and stoichiometry can sometimes favor substitution at the more reactive site. If selectivity is poor, a different synthetic strategy may be necessary.

A2: Decomposition of Starting Material or Product:

Some fluoropyridines or the resulting products can be unstable under harsh reaction conditions (high temperatures, strong bases).

  • Solution: Try running the reaction at a lower temperature for a longer duration. If possible, use a milder base. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged exposure to harsh conditions after the reaction is complete.

A3: Reactions with the Solvent:

In some cases, the solvent or impurities within it can react. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

  • Solution: Use high-purity, anhydrous solvents. [1]If you suspect solvent-related side products, consider switching to a more inert solvent.

FAQs: Optimizing Your SNAr Reaction

Q: Which is a better leaving group in SNAr reactions on pyridines: fluorine or chlorine?

A: Fluorine is generally a better leaving group than chlorine in SNAr reactions. [6]This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. This effect outweighs the greater C-F bond strength, as this bond is broken in the fast, second step of the reaction. [1] Q: Do I need to run my reaction under an inert atmosphere?

A: It is highly recommended, especially when using strong bases like NaH, KOtBu, or organolithium reagents. [1]These bases can be quenched by atmospheric moisture and oxygen. Using an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents will ensure the full activity of your reagents and improve reproducibility. [1] Q: My nucleophile is an amine. Do I still need to add a base?

A: It depends. If the amine is a primary or secondary amine, it is often nucleophilic enough to react directly. However, the reaction generates HF, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, it is common practice to use either an excess of the nucleophilic amine (to act as both a nucleophile and a base) or to add a non-nucleophilic base (like K₂CO₃, K₃PO₄, or an organic base like triethylamine or DIPEA) to scavenge the HF produced. [1][3] Q: What is the ideal temperature for an SNAr reaction with a fluoropyridine?

A: There is no single ideal temperature, as it depends on the reactivity of both the fluoropyridine and the nucleophile. Reactions can range from room temperature to temperatures exceeding 150 °C. [7][9]A good starting point is often between 80-120 °C in a high-boiling solvent like DMSO or DMF. [7]If you see no reaction, a gradual increase in temperature is a logical next step. Conversely, if you observe decomposition or multiple products, lowering the temperature may be necessary.

Experimental Protocols

General Protocol for SNAr of 2-Fluoropyridine with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 2-fluoropyridine with a secondary amine, such as morpholine.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents). [1]2. Add anhydrous tert-amyl alcohol to the flask to achieve a suitable concentration (e.g., 0.2 M). [1]3. Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents) to the stirred suspension. [1]4. Heat the reaction mixture to 110 °C and stir. [1]5. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on 2-fluoropyridine with various nucleophile classes. These should be considered as starting points for optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Nucleophiles
1° or 2° AmineMorpholineK₃PO₄t-Amyl alcohol1103>95 [1][7]
AmideBenzamideK₂CO₃DMSO13012>95 [7]
N-HeterocycleIndoleK₂CO₃DMSO13012>95 [7]
O-Nucleophiles
AlcoholSodium Methoxide(pre-formed)MethanolReflux12Variable [10]
PhenolPhenolK₂CO₃DMF100-1206-12High
S-Nucleophiles
ThiolThiophenolK₂CO₃DMFRoom Temp2High [10]
C-Nucleophiles
CyanideKCN-DMSO13012~80 [7]

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Available at: [Link]

  • Nucleophilic substitution reactions in pyridine. chem.libretexts.org. Available at: [Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025). Nature Communications. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PMC - NIH. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). ACS Publications. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013). ResearchGate. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Available at: [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. (2021). The Royal Society of Chemistry. Available at: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021). PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - NIH. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Available at: [Link]

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available at: [Link]

  • SNAr troubleshooting. (2023). Reddit. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to ¹⁹F NMR Shifts of Trifluoromethyl and Fluorine Substituents on Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Power of ¹⁹F NMR in Pyridine Chemistry

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin I = ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] The large chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm for organofluorine compounds, offers exceptional signal dispersion, minimizing the likelihood of peak overlap, which can be a challenge in ¹H NMR.[1][2] This high sensitivity to the local electronic environment makes ¹⁹F NMR a powerful tool for detecting subtle changes in molecular structure and conformation.[1]

In the context of drug discovery, approximately 20-30% of all pharmaceuticals contain fluorine. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, ¹⁹F NMR has become an indispensable technique for screening fluorinated fragments and lead compounds against biological targets.

This guide focuses on two of the most common fluorine-containing substituents on a pyridine ring: the single fluorine atom (-F) and the trifluoromethyl group (-CF₃). We will explore how their ¹⁹F NMR chemical shifts are influenced by their position on the pyridine ring (ortho, meta, or para to the nitrogen atom) and the underlying electronic effects.

Positional Effects on ¹⁹F NMR Chemical Shifts: A Comparative Analysis

The electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, significantly influence the ¹⁹F NMR chemical shifts of fluorine-containing substituents. This influence is position-dependent, arising from a combination of inductive and resonance (mesomeric) effects.

Trifluoromethyl (-CF₃) Substituents

The trifluoromethyl group is a strong electron-withdrawing group, primarily through the inductive effect (-I). The ¹⁹F chemical shifts of the -CF₃ group on the pyridine ring are sensitive to the electronic environment, which is modulated by the position relative to the ring nitrogen.

PositionCompound¹⁹F Chemical Shift (δ, ppm)Solvent
2- (ortho)2-(Trifluoromethyl)pyridine-62.77CDCl₃
3- (meta)3-(Trifluoromethyl)pyridine-62.73CDCl₃
4- (para)4-(Trifluoromethyl)pyridine-62.39CDCl₃

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Data compiled from various sources and may have slight variations based on experimental conditions.

Analysis of Trends:

The data reveals a downfield shift (less shielded) as the -CF₃ group moves from the 2- and 3-positions to the 4-position. This can be attributed to the interplay of electronic effects within the pyridine ring. The nitrogen atom in pyridine withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions, through both inductive and resonance effects.

The resonance structures of pyridine show a partial positive charge developing at the ortho and para positions. When the strongly electron-withdrawing -CF₃ group is at the para-position, it experiences the greatest electron-withdrawing pull from the ring system, leading to a deshielding of the fluorine nuclei and a downfield shift in the ¹⁹F NMR spectrum. The difference between the 2- and 3-positions is less pronounced, suggesting a complex balance of inductive and resonance effects, as well as potential through-space interactions in the ortho isomer.

Fluorine (-F) Substituents

A fluorine substituent exhibits a dual electronic nature: it is strongly electron-withdrawing through the inductive effect (-I) but can act as an electron-donating group through resonance (+M) due to its lone pairs. This duality leads to more complex and often larger variations in ¹⁹F chemical shifts compared to the -CF₃ group.

PositionCompound¹⁹F Chemical Shift (δ, ppm)Solvent
2- (ortho)2-Fluoropyridine-68.3CDCl₃
3- (meta)3-Fluoropyridine-111.4CDCl₃
4- (para)4-Fluoropyridine-93.1CDCl₃

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Data compiled from various sources and may have slight variations based on experimental conditions.

Analysis of Trends:

The ¹⁹F chemical shifts of fluoropyridines show a much wider range than their trifluoromethyl counterparts. The most upfield (most shielded) signal is observed for the 3-fluoropyridine. This is because the meta position is least affected by the electron-withdrawing resonance effect of the nitrogen atom.

Conversely, the fluorine atom in the 2- and 4-positions is significantly influenced by the nitrogen. In these positions, the +M effect of the fluorine can donate electron density to the ring, which is then withdrawn by the nitrogen. This complex interplay of opposing electronic forces results in the observed chemical shifts. The significant deshielding of the 2-fluoropyridine relative to the 3- and 4-isomers can be attributed to the strong inductive effect of the adjacent nitrogen atom and potential through-space interactions.

The "Why": Deconstructing Electronic Effects

The observed chemical shifts are a direct consequence of the electron density around the fluorine nuclei. Higher electron density leads to greater shielding and an upfield shift (more negative ppm value), while lower electron density results in deshielding and a downfield shift (less negative or positive ppm value).[1] In substituted pyridines, two primary electronic effects govern this electron density: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma bonds.[3] Due to their high electronegativity, both the -F and -CF₃ groups, as well as the pyridine nitrogen, are electron-withdrawing through this effect. The strength of the inductive effect decreases with distance.

Resonance (Mesomeric) Effect (+M/-M)

The resonance effect involves the delocalization of π-electrons and lone pairs through the conjugated system of the pyridine ring.[3] The pyridine nitrogen withdraws electron density via resonance (-M effect), creating partial positive charges at the ortho and para positions. A fluorine substituent can donate a lone pair of electrons into the ring (+M effect), while a trifluoromethyl group does not have a significant resonance effect.

G cluster_0 Electronic Effects on Pyridine Ring cluster_1 Inductive Effect (-I) cluster_2 Resonance Effect (+M/-M) Pyridine Pyridine Ring Substituent Fluorine-containing Substituent (-F or -CF3) Final_Shift Observed ¹⁹F NMR Chemical Shift Pyridine->Final_Shift Determines Inductive_Effect Through σ-bonds Distance-dependent Electron-withdrawing Substituent->Inductive_Effect Influences Resonance_Effect Through π-system Position-dependent -F: +M (donating) Pyridine N: -M (withdrawing) Substituent->Resonance_Effect Influences Inductive_Effect->Pyridine Modifies Electron Density Resonance_Effect->Pyridine Modifies Electron Density

Figure 1: A diagram illustrating the interplay of inductive and resonance effects from a fluorine-containing substituent and the pyridine nitrogen, which collectively determine the final observed ¹⁹F NMR chemical shift.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra

This section provides a detailed methodology for acquiring a ¹⁹F NMR spectrum of a representative fluorinated pyridine, 4-(trifluoromethyl)pyridine.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-(trifluoromethyl)pyridine into a clean, dry vial.[4]

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is a common solvent for ¹⁹F NMR of small organic molecules. Ensure the solvent contains a reference standard if one is not being added separately.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument and Probe: Utilize a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard one-pulse ¹⁹F experiment is typically sufficient.

    • Reference: Reference the spectrum to an external standard of CFCl₃ at 0.00 ppm.[5] Alternatively, an internal standard can be used.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency on the expected chemical shift of the -CF₃ group (around -63 ppm).

    • Pulse Width: Use a calibrated 90° pulse.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for small molecules.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Reference the spectrum to the appropriate standard.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing A Weigh Sample (10-20 mg) B Add Deuterated Solvent (e.g., CDCl3, 0.6-0.7 mL) A->B C Dissolve Sample B->C D Filter into NMR Tube C->D E Cap NMR Tube D->E F Lock and Shim E->F G Set Acquisition Parameters (Pulse Program, SW, O1P, etc.) F->G H Acquire Data (FID) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference Spectrum K->L Final_Spectrum Final ¹⁹F NMR Spectrum L->Final_Spectrum

Figure 2: A step-by-step workflow for the preparation and acquisition of a ¹⁹F NMR spectrum of a fluorinated pyridine derivative.

Conclusion

The ¹⁹F NMR chemical shifts of trifluoromethyl and fluorine substituents on a pyridine ring are highly sensitive to their position relative to the ring nitrogen. The -CF₃ group, being a strong -I group, shows a more predictable downfield shift in the para position due to the combined electron-withdrawing nature of the substituent and the pyridine ring. The -F substituent, with its dual -I and +M effects, exhibits a wider range of chemical shifts, with the meta position being the most shielded. A thorough understanding of these electronic effects is paramount for the accurate interpretation of ¹⁹F NMR spectra in the structural analysis of novel fluorinated pyridine compounds. The experimental protocol provided herein offers a robust starting point for obtaining high-quality data for these important classes of molecules.

References

  • Computational ¹⁹F NMR. 1. General features. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Sample preparation and pre-acquisition activities. (n.d.). NMR. Retrieved February 22, 2026, from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Proton NMR signals and rings. (2014, October 4). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved February 22, 2026, from [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. Retrieved February 22, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Maryland School of Pharmacy. Retrieved February 22, 2026, from [Link]

  • NMR Spectral Analysis of Second-Order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018, February 22). ACS Publications. Retrieved February 22, 2026, from [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved February 22, 2026, from [Link]

  • NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

  • ¹⁹F NMR and BX3 Complexes. (n.d.). Morehead State University Digital Archives. Retrieved February 22, 2026, from [Link]

  • ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). DovePress. Retrieved February 22, 2026, from [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). PMC. Retrieved February 22, 2026, from [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018, March 16). PubMed. Retrieved February 22, 2026, from [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[¹⁹F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018, March 16). PubMed. Retrieved February 22, 2026, from [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy. (2020, August 11). Universität des Saarlandes. Retrieved February 22, 2026, from [Link]

  • NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). (1977, January 1). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2025, July 18). MDPI. Retrieved February 22, 2026, from [Link]

  • Transition-metal-free cross dehydrogenative alkylation of pyridine under neutral conditions. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Resonance structures of pyridine. (2020, April 22). YouTube. Retrieved February 22, 2026, from [Link]

  • Worked ex - Resonance vs Inductive Effects. (n.d.). Khan Academy. Retrieved February 22, 2026, from [Link]

  • ¹H Nuclear Magnetic Resonance (NMR) Chemical shifts. (2020, January 18). Conduct Science. Retrieved February 22, 2026, from [Link]

  • ¹⁹F Hyperpolarization of ¹⁵N-3-¹⁹F-Pyridine Via Signal Amplification by Reversible Exchange. (2018, October 11). PubMed. Retrieved February 22, 2026, from [Link]

  • Organometallic Complexes of Pyridines and Benzannulated Pyridines. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, September 5). PubMed. Retrieved February 22, 2026, from [Link]

  • NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019, February 23). Loughborough University Research Repository. Retrieved February 22, 2026, from [Link]

  • 2,6-di(pyrimidin-4-yl)pyridine ligands with nitrogen-containing auxiliaries: the formation of functionalized molecular clefts upon metal coordination. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is a heterocyclic aromatic compound representative of scaffolds found in agrochemicals and pharmaceuticals. Its analysis demands robust and reliable techniques. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical method for the identification and quantification of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation pattern of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine, offers a comparative perspective on alternative analytical technologies, and presents a detailed experimental protocol for its analysis.

The structural complexity of this molecule, featuring a fluorinated pyridine ring linked to a trifluoromethylated phenyl ring, gives rise to a characteristic and predictable fragmentation pattern under electron ionization. Understanding these fragmentation pathways is crucial for unambiguous compound identification in complex matrices. This document serves as a practical resource for researchers, scientists, and drug development professionals, grounded in the principles of mass spectrometry and supported by established fragmentation mechanisms of related chemical structures.

Predicted GC-MS Fragmentation Pathway

Electron Ionization (EI) at a standard 70 eV imparts significant energy into the analyte molecule, causing it to ionize and subsequently fragment in a reproducible manner.[1][2] The resulting mass spectrum is a fingerprint of the molecule's structure. For 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (Molecular Weight: 241.05 g/mol ), the fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Aromatic systems, like the two rings in our target molecule, tend to produce a prominent molecular ion peak due to their inherent stability.[3][4][5]

The primary fragmentation events are anticipated to occur at the most labile sites: the C-CF3 bond and the C-C bond connecting the two aromatic rings.

Key Fragmentation Mechanisms
  • Loss of a Trifluoromethyl Radical (•CF₃) : The bond between the aromatic ring and the trifluoromethyl group is prone to cleavage. This results in the loss of a neutral •CF₃ radical (69 Da), a common fragmentation for trifluoromethylated aromatic compounds.[6][7] This would produce a highly stable cation at m/z 172 .

  • Cleavage of the Inter-ring C-C Bond : The single bond connecting the pyridine and phenyl rings is another likely point of scission. This cleavage can result in two primary charged fragments, depending on where the charge resides:

    • 3-(trifluoromethyl)phenyl cation : m/z 145

    • 2-fluoropyridinyl cation : m/z 94

  • Loss of a Fluorine Radical (•F) : The C-F bond is strong, but loss of a fluorine radical from the molecular ion can occur, leading to a fragment at m/z 222 ([M-19]⁺). Subsequent loss of a hydrogen atom could also lead to an ion at m/z 221 ([M-20]⁺, loss of HF).[2]

  • Pyridine Ring Fragmentation : The pyridine ring itself can undergo cleavage. Studies on substituted pyridines show that fission of bonds such as N-C2 and C4-C5 can occur.[8] For 2-fluoropyridine, cleavage of the N-C6 and C2-C3 bonds has been noted as a potential pathway.[9] This would lead to smaller, less specific fragments.

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z 241 F1 [M - CF₃]⁺ m/z 172 M->F1 - •CF₃ (69 Da) F2 [3-(CF₃)Ph]⁺ m/z 145 M->F2 Ring Cleavage F3 [2-F-Py]⁺ m/z 94 M->F3 Ring Cleavage F4 [M - F]⁺ m/z 222 M->F4 - •F (19 Da) Analytical_Workflow cluster_0 Initial Screening & Identification cluster_1 Definitive Structural Elucidation cluster_2 Quantification GCMS GC-MS Analysis (Fragmentation Pattern) LCMS LC-MS/MS Analysis (Molecular Weight & Precursor Scans) GCMS->LCMS Confirm MW NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LCMS->NMR Confirm Structure HPLC HPLC-UV or LC-MS/MS (MRM) (Quantitative Analysis) NMR->HPLC Develop Quant Method

Sources

Introduction: Unveiling Molecular Architecture for Advanced Material and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine Complexes: A Comparative and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic introduction of fluorine-containing substituents, such as the fluoro (–F) and trifluoromethyl (–CF₃) groups, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The title compound, 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine, represents a sophisticated ligand scaffold, combining the π-accepting nature of the pyridine ring with the strong electron-withdrawing properties of its substituents.

Understanding the precise three-dimensional structure of this ligand and its coordination complexes is paramount for rational drug design and the engineering of new materials. X-ray crystallography stands as the definitive method for determining atomic arrangements in the solid state, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions.[2][3]

This guide provides a comprehensive methodological framework for the synthesis, crystallization, and X-ray crystallographic analysis of complexes featuring 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine. As no public crystal structures currently exist for this specific ligand, we will draw upon established protocols for analogous fluorinated pyridine systems to present a robust experimental blueprint. We will compare the anticipated structural features with known structures of related compounds, offering a predictive and comparative analysis for researchers venturing into this chemical space.

Part 1: Synthesis and Complexation Strategy

The journey to a crystal structure begins with the pure ligand. The synthesis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-precedented for its high yields and functional group tolerance in the synthesis of biaryl compounds.[4]

Proposed Synthetic Pathway: The reaction couples a commercially available pyridine precursor, such as 2-chloro-6-fluoropyridine, with 3-(trifluoromethyl)phenylboronic acid.

  • Reactants : 2-Chloro-6-fluoropyridine and 3-(Trifluoromethyl)phenylboronic acid.

  • Catalyst : A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base : An aqueous base like sodium carbonate (Na₂CO₃) is required to activate the boronic acid.

  • Solvent System : A biphasic solvent system, typically involving an organic solvent like benzene or toluene and water, is used.[4]

Once synthesized and purified, the ligand can be used to form a variety of complexes. For crystallographic studies, lanthanide complexes are often excellent candidates due to their tendency to form well-ordered, crystalline materials. The coordination chemistry of similar trifluoromethyl-decorated pyridine N-oxide ligands with lanthanide nitrates has been successfully explored, yielding high-quality single crystals suitable for X-ray diffraction.[5][6][7]

Part 2: The Crystallographic Workflow: From Crystal to Structure

Obtaining a high-quality crystal is often the most challenging step. The choice of solvent, temperature, and crystallization technique is critical and often requires empirical screening.

Step-by-Step Experimental Protocol: Crystallization
  • Complex Formation : Dissolve equimolar amounts of the ligand (2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine) and a selected metal salt (e.g., Europium(III) nitrate) in a suitable solvent such as acetonitrile or methanol.

  • Solvent Selection : The ideal solvent should fully dissolve the complex at an elevated temperature but allow it to become supersaturated upon cooling or slow evaporation.

  • Crystallization Techniques :

    • Slow Evaporation : Leave the solution in a loosely capped vial in a vibration-free environment. This is a simple and effective starting point.

    • Vapor Diffusion : Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and promoting crystal growth.

    • Sublimation : For volatile compounds, sublimation can yield high-purity crystals. This involves heating the solid under vacuum, allowing it to deposit as crystals on a cold surface.[8]

  • Crystal Harvesting : Once suitable crystals have formed, carefully extract them from the mother liquor and mount them for analysis.

The X-ray Diffraction Experimental Workflow

The process of determining a crystal structure from a single crystal is a well-defined pathway involving data collection, processing, and refinement.[9]

experimental_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Single Crystal Selection mount Crystal Mounting crystal->mount Microscope diffractometer Diffractometer mount->diffractometer xray X-ray Source (e.g., Mo Kα) xray->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection Crystal Rotation integration Data Integration (Intensity Data) data_collection->integration Raw Frames solve Structure Solution (Phase Problem) integration->solve refine Structure Refinement solve->refine Electron Density Map validate Validation & Analysis refine->validate R-factors, Fo vs Fc cif Final CIF File (e.g., CCDC Deposit) validate->cif

Caption: The experimental workflow for small molecule X-ray crystallography.

Part 3: Comparative Structural Analysis

While a definitive structure for a 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine complex awaits experimental determination, we can predict its key features and compare them to structurally related molecules from the Cambridge Structural Database (CSD).[10][11] The presence of both a 2-fluoro and a 6-phenyl substituent creates a sterically demanding environment around the coordinating nitrogen atom, which will significantly influence bond angles and coordination geometry.

Table 1: Comparison of Crystallographic Data for Related Fluorinated Pyridine Derivatives

ParameterCompound ACompound BExpected for Target Complex
Compound Name 2,6-bis[bis(2-trifluoromethylphenyl) phosphinoylmethyl]pyridine 1-oxide Nd complex[5]2-(5-phenylpyridin-2-yl) quinoline derivative[12]2-Fluoro-6-(3-(trifluoromethyl) phenyl)pyridine Metal Complex
CSD Refcode Not specified in sourceNot specified in sourceHypothetical
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/nP2₁2₁2₁P2₁/c, P-1, or similar common space groups
Key Bond Lengths (Å) Nd–O(N-oxide): ~2.4 ÅC-F: ~1.35 ÅM–N(pyridine): ~2.2-2.5 Å (metal dependent)
P=O: ~1.49 ÅC-C(inter-ring): ~1.48 ÅC-F (pyridine): ~1.34 Å
C-CF₃: ~1.50 Å
Key Bond Angles (˚) O-Nd-O Bite Angle: ~60-65°C-C-C (inter-ring torsion): ~30-40°C-N-C (pyridine): ~117-119°
F-C-N (pyridine): ~115-117°
Key Interactions Coordination to Nd(III) ionπ-π stacking, C-H···F interactionsMetal coordination, potential C-H···F hydrogen bonds, π-π stacking

Data for Compounds A and B are representative values derived from the cited literature for comparative purposes.

Analysis and Expected Insights
  • Coordination Geometry : The pyridine nitrogen atom is the primary coordination site. The steric bulk of the adjacent fluoro and substituted phenyl groups will likely cause some distortion from ideal coordination geometries.

  • Intramolecular Interactions : The ortho-fluorine atom on the pyridine ring is a weak hydrogen bond acceptor. We can anticipate the formation of weak C-H···F intramolecular hydrogen bonds, which can influence the conformation of the phenyl ring relative to the pyridine ring.

  • Crystal Packing : The trifluoromethyl group is known to participate in "F···F" and C-H···F interactions, which can play a significant role in directing the solid-state packing arrangement. Furthermore, the aromatic rings provide a platform for π-π stacking interactions, which are common in pyridine derivatives.[13]

  • Influence of Substituents : The strong electron-withdrawing nature of both the -F and -CF₃ groups reduces the electron density on the pyridine ring. This will weaken the Lewis basicity of the nitrogen atom, potentially affecting the strength and length of the metal-nitrogen coordinate bond compared to non-fluorinated analogues.

Conclusion

The crystallographic analysis of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine complexes offers a rich field for investigation. While presenting a synthetic and analytical challenge, the structural data obtained are invaluable for understanding the subtle interplay of steric and electronic effects imparted by fluorinated substituents. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to successfully synthesize, crystallize, and structurally characterize these and other advanced fluorinated molecules, paving the way for the next generation of precisely engineered drugs and materials. The validation of small molecule-protein complexes through high-resolution crystallography remains a critical component of modern drug discovery, ensuring the accuracy of structure-based design efforts.[14]

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure and reactivity of pyridine crystal under pressure | Request PDF Source: ResearchGate URL: [Link]

  • Title: Process for producing 2-fluoro-6-(trifluoromethyl)
  • Title: Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: MDPI URL: [Link]

  • Title: Synthesis and coordination properties of trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands with lanthanide ions Source: PubMed URL: [Link]

  • Title: Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- Source: Google Patents URL
  • Title: Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives Source: Wiley Online Library URL: [Link]

  • Title: [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 Source: Organic Syntheses URL: [Link]

  • Title: Small molecule crystallography Source: Excillum URL: [Link]

  • Title: Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening Source: Royal Society of Chemistry URL: [Link]

  • Title: Collection of X-ray diffraction data from macromolecular crystals - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridine N-Oxide Ligands with Lanthanide Ions Source: ACS Publications URL: [Link]

  • Title: 2-Fluoro-6-(trifluoromethyl)pyridine Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridin... Source: Oak Ridge National Laboratory URL: [Link]

  • Title: CCDC 228474: Experimental Crystal Structure Determination Source: The University of Manchester Research Explorer URL: [Link]

  • Title: Access Structures Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 Source: MDPI URL: [Link]

  • Title: (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a detailed guide on the personal protective equipment (PPE) for handling 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine.

This guide needs to be:

  • Authoritative and technically accurate , written from the perspective of a Senior Application Scientist.

  • Structured logically based on the chemical's properties, not a rigid template.

  • Visually rich , using tables and Graphviz diagrams.

  • Well-referenced with in-text citations and a full reference list at the end.

Here's a breakdown of the required steps:

  • Deconstruct the Chemical Name:

    • 2-Fluoro: A fluorine atom at position 2 of the pyridine ring.

    • 6-(3-(trifluoromethyl)phenyl): A phenyl group attached at position 6. This phenyl group has a trifluoromethyl (CF3) group at its position 3.

    • pyridine: A six-membered heterocyclic aromatic ring containing one nitrogen atom.

  • Information Gathering (Simulated Search Results Analysis):

    • Hazard Identification: I need to find the specific hazards associated with this compound or structurally similar ones. The search results provide SDS/MSDS for several related compounds:

      • 2-Fluoro-6-(trifluoromethyl)pyridine (the closest match, though the user's request is for a phenyl-substituted version). Hazards include: Flammable liquid, Harmful if swallowed, Harmful if inhaled, Harmful to aquatic life.[1][2]

      • 2-Fluoro-3-(trifluoromethyl)pyridine: Toxic if swallowed/in contact with skin, causes severe skin burns and eye damage.

      • 3-(Trifluoromethyl)pyridine: Flammable, skin/eye irritation, may cause respiratory irritation.[3][4]

      • General Pyridine compounds: Flammable, skin/eye/respiratory irritant.[5][6][7]

      • The presence of the trifluoromethyl group and fluoro group suggests potential for toxicity and skin/eye irritation. The pyridine core points to flammability and inhalation hazards.

    • GHS Classification & Precautionary Statements (P-codes):

      • H226: Flammable liquid and vapor.[1][2][5]

      • H302: Harmful if swallowed.[1]

      • H332: Harmful if inhaled.[1]

      • H315: Causes skin irritation.[4][5][8]

      • H319: Causes serious eye irritation.[4][5][8][9]

      • H335: May cause respiratory irritation.[3][5]

      • H412: Harmful to aquatic life with long lasting effects.[1][2]

      • P210: Keep away from heat, sparks, open flames.[2][3][4]

      • P261: Avoid breathing vapors/mist.[5]

      • P280: Wear protective gloves/eye protection/face protection.[8][9]

      • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[5][8]

    • PPE Recommendations from SDSs:

      • Respiratory Protection: Dust respirator or air-purifying respirator is mentioned. Use in a well-ventilated area or with local exhaust/fume hood is critical.[5][6][8][10] For significant spills or emergencies, a self-contained breathing apparatus (SCBA) is recommended.[10][11]

      • Hand Protection: Protective gloves are mandatory.[8][11] Nitrile gloves are specifically recommended for pyridine.[6] General advice is to check for chemical compatibility.[11][12]

      • Eye Protection: Safety glasses with side shields or goggles are required.[8][12] A face shield may be necessary if splashing is a risk.[8]

      • Skin and Body Protection: A lab coat or protective clothing is necessary.[8][11][13] For larger quantities or splash risks, chemical-resistant coveralls or an apron might be needed.[12]

    • Handling & Storage:

      • Handle in a well-ventilated area, preferably a fume hood.[6]

      • Keep away from ignition sources (flammable).[2][4][6][7]

      • Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][6][7]

      • Avoid contact with skin, eyes, and clothing. Avoid inhalation.[2][5][13]

    • Disposal:

      • Classified as hazardous waste.[2][14]

      • Do not pour down the drain.[6][14]

      • Consult local, state, and federal regulations.[2][6][13][15]

      • Collect in a designated, labeled, sealed container.[14]

  • Structure the Guide:

    • Title: Clear and descriptive.

    • Introduction: Briefly introduce the compound, its relevance, and the importance of proper PPE. State the "why" behind the guide.

    • Section 1: Hazard Profile Analysis. This is the core of the "Expertise & Experience" pillar. Don't just list hazards; explain them based on the chemical's structure (fluorinated pyridine, trifluoromethyl group).

      • Create a summary table for GHS hazard classifications.

      • Discuss primary routes of exposure (inhalation, skin, eyes, ingestion).

    • Section 2: The Core PPE Ensemble: A Multi-Layered Defense. This section will provide the step-by-step guidance.

      • Primary Engineering Controls (The First Line of Defense): Emphasize that PPE is the last line of defense and that engineering controls (fume hoods) are paramount.

      • Respiratory Protection: Detail when and what type of respirator to use.

      • Eye and Face Protection: Detail the options (goggles, face shield).

      • Hand Protection: Specify glove type (nitrile) and best practices (double-gloving, inspection, changing).

      • Body Protection: Lab coat, chemical-resistant apron.

      • Create a summary table for PPE selection based on the task (e.g., weighing small quantity vs. large-scale reaction).

    • Section 3: Operational Protocols for Safe Handling. This section provides procedural guidance.

      • Workflow Diagram: Create a Graphviz diagram for the overall handling workflow from preparation to cleanup.

      • Step-by-Step PPE Donning and Doffing Procedure: This is a critical procedural element. Create a Graphviz diagram for this sequence.

    • Section 4: Spill Management and Waste Disposal.

      • Immediate Spill Response: Step-by-step actions. Create a Graphviz diagram for the spill response decision tree.

      • Waste Disposal Plan: Explain how to collect and label waste, emphasizing regulatory compliance.[14]

    • References: Compile all cited sources into a numbered list with titles, sources, and URLs.

  • Draft the Content (incorporating E-E-A-T):

    • Expertise: Explain why a fume hood is necessary (to control harmful vapors[1][5]). Explain why nitrile gloves are chosen (resistance to pyridine-like compounds[6]). Explain why goggles are better than safety glasses for splash hazards.

    • Trustworthiness: Frame protocols as self-validating. For example, "Inspect gloves for integrity before every use; this simple check is a critical failure point in chemical safety."

    • Authoritative Grounding: Use in-text citations [cite: X] for every factual claim, hazard statement, and procedural recommendation.

  • Create Visualizations (Graphviz):

    • Diagram 1: Overall Handling Workflow. A simple flowchart: Prepare -> Don PPE -> Handle Chemical -> Doff PPE -> Clean Up -> Dispose Waste.

    • Diagram 2: PPE Donning & Doffing Sequence. Two parallel flows showing the correct order to put on and take off gear to prevent cross-contamination.

      • Donning: Lab Coat -> Respirator -> Goggles/Face Shield -> Gloves.

      • Doffing: Gloves -> Goggles/Face Shield -> Lab Coat -> Respirator. (Gloves are always first off).

    • Diagram 3: Spill Response Protocol. A decision tree: Spill Occurs -> Assess Size & Risk -> Small Spill vs. Large Spill -> (Actions for Small Spill) vs. (Actions for Large Spill: Evacuate, Alert).

    • Formatting: Ensure all DOT scripts are in dot code blocks with captions and adhere to the specified styling rules (colors, contrast, width).

  • Final Review:

    • Check all citations for accuracy and correct formatting.

    • Ensure the reference list is complete and links are valid.

    • Proofread the entire document for clarity, tone, and scientific accuracy.

    • Verify that all core requirements from the prompt have been met.### A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

This guide provides a detailed operational framework for the safe handling of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. The structural features of this molecule—a fluorinated pyridine ring coupled with a trifluoromethylphenyl group—dictate a specific hazard profile that demands a multi-layered approach to personal protection. This document outlines the necessary personal protective equipment (PPE), the logic behind its selection, and the procedural steps to ensure the safety of all laboratory personnel.

Hazard Profile Analysis: Understanding the "Why"

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is not a benign substance. Its chemical architecture informs its reactivity and toxicology. The pyridine core makes it a flammable liquid, while the halogenation (both the fluoro- and trifluoromethyl groups) increases its potential for skin, eye, and respiratory irritation.[1][2][3][4][5] A thorough risk assessment begins with understanding its formal hazard classifications.

Hazard Classification GHS Code Description Primary Exposure Route
Flammable LiquidH226Flammable liquid and vapor that can ignite from heat, sparks, or flames.[1][2][5]Inhalation, Skin
Acute Toxicity (Oral)H302Harmful if swallowed.[1]Ingestion
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]Inhalation
Skin IrritationH315Causes skin irritation upon contact.[4][5][8]Skin
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[4][5][8][9]Eyes
Respiratory IrritationH335May cause irritation to the respiratory tract.[3][5]Inhalation
Aquatic HazardH412Harmful to aquatic life with long-lasting effects.[1][2]Environmental Release

The primary risk in a laboratory setting involves the inhalation of vapors and accidental contact with skin or eyes.[4][5] Therefore, our protective strategy must prioritize robust engineering controls supplemented by a meticulously selected PPE ensemble.

The Core PPE Ensemble: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment but an integrated system. This begins with engineering controls, which are the primary barrier against exposure.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical ventilation to minimize the concentration of harmful vapors in the user's breathing zone.[6]

Secondary Barrier: The Personal Protective Equipment (PPE) Ensemble

When engineering controls are properly used, PPE serves as the final, critical barrier to prevent exposure from splashes, spills, or unforeseen events.

Protection Level Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[8][12] When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn over the goggles.[8]
Hand Chemical-Resistant Gloves (Nitrile)Hands are the most likely point of direct contact.[16] Nitrile gloves provide good resistance to pyridine-based compounds.[6] It is best practice to wear two pairs of gloves (double-gloving) and to change the outer glove immediately following any suspected contact. Always inspect gloves for tears or pinholes before use.[11][12]
Body Flame-Resistant (FR) Lab CoatA buttoned, flame-resistant lab coat protects the skin on the arms and torso from incidental contact and provides a barrier against flammable liquid splashes.[8] Ensure sleeves are not rolled up.
Respiratory Air-Purifying Respirator (if required)For routine operations within a functioning fume hood, specific respiratory protection is typically not required. However, in the case of a significant spill, a ventilation failure, or when weighing fine powders outside of a containment hood, an air-purifying respirator with organic vapor cartridges is necessary.[10] All respirator use must comply with your institution's respiratory protection program, including fit-testing.

Operational Protocols for Safe Handling

Procedural discipline is paramount. The correct sequence of preparing, handling, and cleaning up is as important as the equipment itself.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase prep Verify Fume Hood Operation gather Gather All Materials & PPE prep->gather don Don PPE (Correct Sequence) gather->don handle Handle Chemical in Fume Hood don->handle waste Segregate Hazardous Waste handle->waste clean Clean Work Area waste->clean doff Doff PPE (Correct Sequence) clean->doff wash Wash Hands Thoroughly doff->wash

Caption: High-level workflow for handling hazardous chemicals.

Step-by-Step PPE Donning and Doffing

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is a self-validating protocol that minimizes this risk.

PPE_Sequence cluster_don Donning Sequence (Clean to Dirty) cluster_doff Doffing Sequence (Dirty to Clean) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (First) doff2 2. Face Shield / Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: The critical sequence for donning and doffing PPE.

Spill Management and Waste Disposal

Immediate Spill Response

In the event of a spill, a calm and methodical response is essential.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.